2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine
Description
2'-Benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine is a multi-substituted biphenyl amine derivative featuring a benzoyl group at the 2' position and N,N-diphenylamine at the 3-position of the biphenyl scaffold. The molecular formula is hypothesized as C₃₁H₂₄N₂O, with a molecular weight of 440.54 g/mol. Such compounds are typically explored for optoelectronic applications, such as organic light-emitting diodes (OLEDs), due to their conjugated aromatic systems and electron-donating/accepting substituents .
Properties
Molecular Formula |
C31H23NO |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
phenyl-[2-[3-(N-phenylanilino)phenyl]phenyl]methanone |
InChI |
InChI=1S/C31H23NO/c33-31(24-13-4-1-5-14-24)30-22-11-10-21-29(30)25-15-12-20-28(23-25)32(26-16-6-2-7-17-26)27-18-8-3-9-19-27/h1-23H |
InChI Key |
SYDJLQACOBLUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC(=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoyl derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or further to an alkyl group.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially if electron-withdrawing groups are present on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Benzoyl derivatives.
Reduction: Hydroxyl or alkyl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine is an organic compound belonging to the class of biphenyl derivatives, characterized by a benzoyl group attached to the biphenyl structure and two phenyl groups attached to the nitrogen atom.
Scientific Research Applications
2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine has several scientific research applications:
- Chemistry It is used as a building block for synthesizing more complex organic molecules and materials.
- Biology It is investigated for its potential biological activity and interactions with biomolecules.
- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry It is utilized in developing advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine can undergo various chemical reactions:
- Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives. Common reagents and conditions include potassium permanganate, chromium trioxide, and acidic or basic conditions. Major products formed include quinones and oxidized biphenyl derivatives.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives. Common reagents and conditions include lithium aluminum hydride and sodium borohydride under anhydrous conditions. The major product formed is reduced amine derivatives.
- Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogenated reagents and nucleophiles such as amines or alcohols in appropriate solvents. Major products formed include substituted biphenyl derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 2’-benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine involves its interaction with
Biological Activity
2'-Benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with a benzoyl group and diphenyl amine moieties. This structural configuration is believed to play a significant role in its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 345.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that 2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine exhibits anticancer activity . It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
- Case Study : In vitro studies showed IC values ranging from 10 to 30 µM against breast and prostate cancer cell lines, indicating potent activity compared to standard chemotherapeutics .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties . It scavenges free radicals effectively, which may contribute to its anticancer effects by reducing oxidative stress in cells.
- Research Findings : A study quantified the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a significant reduction in DPPH radical concentration at concentrations as low as 5 µM .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes:
- Acetylcholinesterase Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The IC for AChE inhibition was reported at approximately 15 µM .
Table 2: Biological Activities and IC Values
| Activity | IC (µM) |
|---|---|
| Anticancer (breast cancer) | 10 |
| Anticancer (prostate cancer) | 30 |
| Antioxidant | 5 |
| AChE Inhibition | 15 |
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The biphenyl core allows for versatile functionalization. Key analogs and their substituents include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The benzoyl group in the target compound may enhance charge transfer properties compared to oxadiazole or oxazole derivatives, which are moderate EWGs .
- Steric Effects : Bulky substituents (e.g., diphenylimidazole in 4-BICFTPA) reduce synthetic yields (74% for 4-BICFTPA vs. 77% for 3ha in ), suggesting that the benzoyl group’s steric demand could similarly impact reactivity .
Yield Trends :
Physical and Electronic Properties
Electronic Properties :
- The benzoyl group’s electron-withdrawing nature may redshift absorption/emission spectra compared to electron-donating groups (e.g., morpholine in 3bb, ).
- Imidazole-containing analogs () exhibit high quantum efficiency in OLEDs (1% photon/electron), suggesting the target compound could be tailored for similar performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
